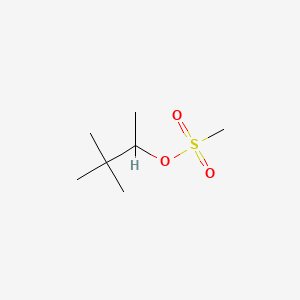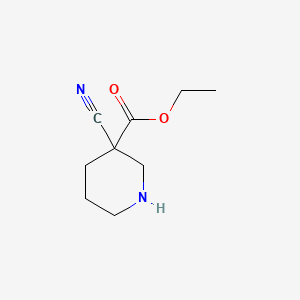
1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with hydroxy and methoxy groups, and a nitrile group
Méthodes De Préparation
The synthesis of 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the nitrile group. The reaction conditions typically involve the use of reagents such as diazomethane or dihalocarbene for the cyclopropanation step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids or bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carbonyl derivatives, amines, and various substituted phenylcyclopropanes.
Applications De Recherche Scientifique
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can act as an electrophilic center, participating in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile include:
- 1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-methanol These compounds share the cyclopropane and phenyl structural motifs but differ in the functional groups attached to the cyclopropane ring. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile in terms of its potential applications and interactions.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-14-10-3-2-8(6-9(10)13)11(7-12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
Clé InChI |
BCIUENQATDABGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CC2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)




![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)

